molecular formula C8H13NO B15510325 hexahydro-1H-cyclopenta[b]pyridin-6(2H)-one

hexahydro-1H-cyclopenta[b]pyridin-6(2H)-one

Cat. No.: B15510325
M. Wt: 139.19 g/mol
InChI Key: DWZYRIQXRHIJSJ-UHFFFAOYSA-N
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Description

Hexahydro-1H-cyclopenta[b]pyridin-6(2H)-one is a bicyclic organic compound featuring a cyclopentane ring fused to a pyridinone moiety. Such fused bicyclic systems are prevalent in medicinal chemistry due to their versatility as scaffolds for drug discovery, particularly in targeting enzymes or receptors requiring rigid, three-dimensional binding motifs .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrocyclopenta[b]pyridin-6-one

InChI

InChI=1S/C8H13NO/c10-7-4-6-2-1-3-9-8(6)5-7/h6,8-9H,1-5H2

InChI Key

DWZYRIQXRHIJSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC2NC1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight Ring System Key Substituents Notable Features
Hexahydro-1H-cyclopenta[b]pyridin-6(2H)-one Likely C₈H₁₁NO ~137.18 (calc.) Cyclopenta[b]pyridinone None Rigid bicyclic core; lactam moiety
cis-Hexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one C₇H₁₂N₂O 140.18 Pyrrolo[3,4-c]pyridinone None Pyrrolidine ring introduces basicity
Furo[3,2-c]pyridin-6(2H)-one (7-bromo-4-chloro) C₇H₅BrClNO₂ 250.48 Furo[3,2-c]pyridinone 7-bromo, 4-chloro Halogen substituents enhance lipophilicity
tert-Butyl-5-nitrosohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate C₁₃H₂₁N₃O₃ 279.33 Pyrrolo[3,4-c]pyridine Nitroso, tert-butyl carbamate Functionalized for reactivity studies

Key Observations :

  • Ring Systems: The cyclopenta[b]pyridinone lacks heteroatoms in its fused cyclopentane ring, distinguishing it from pyrrolo (N-containing) and furo (O-containing) analogs. This affects electronic properties and solubility .
  • Functionalization : The tert-butyl carbamate and nitroso groups in pyrrolo derivatives enhance stability and enable selective chemical modifications, making them valuable intermediates in synthesis .

Q & A

Q. Example Protocol :

  • Step 1 : Introduce 4-bromo substituents via electrophilic substitution (CAS 1428651-90-4) .
  • Step 2 : Assess cytotoxicity using MTT assays in cancer cell lines .

How does the compound’s fused-ring system influence its physicochemical properties?

Basic
The bicyclic system imparts:

  • Rigidity : Reduces conformational entropy, enhancing binding to flat protein surfaces (e.g., kinase ATP pockets) .
  • LogP modulation : The ketone group lowers hydrophobicity (LogP ~1.97 for bromo-derivatives) .
  • Solubility : Polar aprotic solvents (e.g., DMSO) are optimal for biological assays .

What safety and handling protocols are critical for laboratory work with this compound?

Q. Basic

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ketone oxidation .
  • Hazard mitigation : Use fume hoods for reactions involving volatile intermediates (e.g., isocyanates) .
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

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